Home > Products > Screening Compounds P60415 > Deruxtecan analog
Deruxtecan analog -

Deruxtecan analog

Catalog Number: EVT-8352990
CAS Number:
Molecular Formula: C52H56FN9O13
Molecular Weight: 1034.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deruxtecan analog, specifically known as the compound derived from the exatecan derivative, is a significant development in the field of antibody-drug conjugates (ADCs). This compound is particularly notable for its application in targeted cancer therapies, leveraging the potent cytotoxic properties of topoisomerase I inhibitors. The compound is classified under ADCs due to its unique structure that combines an antibody with a cytotoxic drug through a stable linker. This enables selective targeting of cancer cells while minimizing damage to healthy tissues.

Source and Classification

Deruxtecan analog is classified as a topoisomerase I inhibitor, which is a type of chemotherapeutic agent that interferes with the enzyme responsible for DNA replication. The specific analog under consideration, often referred to as DS-8201a, is derived from a humanized anti-HER2 antibody conjugated with the exatecan payload. This classification positions it as part of a broader category of ADCs designed to enhance therapeutic efficacy against solid tumors expressing the HER2 receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of Deruxtecan analog involves several key steps:

  1. Conjugation: The process begins with the conjugation of a humanized anti-HER2 antibody with the exatecan derivative using a cleavable linker. This linker is crucial for ensuring that the drug is released within the target cells after internalization.
  2. Linker Design: The linker used in Deruxtecan analog is designed to be stable in circulation but cleavable once inside the target cells. This design helps to minimize systemic toxicity while ensuring effective drug delivery.
  3. Purification and Characterization: Following synthesis, the compound undergoes purification processes such as high-performance liquid chromatography to isolate the desired ADC product from by-products and unreacted materials .
Molecular Structure Analysis

Structure and Data

The molecular structure of Deruxtecan analog includes:

AntibodyLinkerPayload\text{Antibody}-\text{Linker}-\text{Payload}

The precise molecular formula and structural data can vary based on specific modifications made during synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Deruxtecan analog include:

  1. Amide Coupling: This reaction forms the bond between the payload and the linker using an active carboxylic acid ester.
  2. Hydrolysis: The cleavable linker undergoes hydrolysis once inside target cells, releasing the cytotoxic payload.
  3. Stability Testing: Extensive testing is performed to ensure that both the linker and payload remain stable during circulation but can be effectively released in response to intracellular conditions .
Mechanism of Action

Process and Data

The mechanism of action for Deruxtecan analog involves:

  1. Targeting: The humanized anti-HER2 antibody binds specifically to HER2-expressing cancer cells.
  2. Internalization: Upon binding, the ADC is internalized through receptor-mediated endocytosis.
  3. Payload Release: Once inside, enzymatic cleavage of the linker occurs, releasing the topoisomerase I inhibitor which then induces DNA damage by stabilizing the enzyme-DNA complex, leading to apoptosis of cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Deruxtecan analog exhibits several key physical and chemical properties:

  • Molecular Weight: Typically ranges around 1000-2000 Da depending on modifications.
  • Solubility: Generally soluble in aqueous solutions due to its design for biological applications.
  • Stability: High stability in physiological conditions with controlled release characteristics upon reaching target tissues.

These properties are critical for ensuring effective therapeutic outcomes while minimizing side effects associated with traditional chemotherapeutics .

Applications

Scientific Uses

Deruxtecan analog has significant applications in oncology, particularly for:

  • Targeted Cancer Therapy: Specifically designed for treating HER2-positive cancers, including breast cancer and gastric cancer.
  • Research Applications: Used in preclinical studies to evaluate efficacy and safety profiles of ADCs against various cancer models.

In clinical settings, Deruxtecan analog represents a promising advancement in personalized medicine, providing targeted treatment options that enhance patient outcomes while reducing systemic toxicity associated with conventional chemotherapy .

Properties

Product Name

Deruxtecan analog

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[[2-[(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide

Molecular Formula

C52H56FN9O13

Molecular Weight

1034.1 g/mol

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)

InChI Key

WXNSCLIZKHLNSG-UHFFFAOYSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.